molecular formula C17H16ClN3O B5861426 4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide

4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide

Cat. No.: B5861426
M. Wt: 313.8 g/mol
InChI Key: HLHBUYSGKVXMOP-UHFFFAOYSA-N
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Description

4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Properties

IUPAC Name

4-chloro-N-(1-propylbenzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-2-11-21-15-6-4-3-5-14(15)19-17(21)20-16(22)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBUYSGKVXMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include heating under reflux in solvents like ethanol or acetonitrile .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, affecting cell division and leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

Comparison: 4-chloro-N-(1-propyl-1H-benzimidazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other benzimidazole derivatives, it may exhibit enhanced antimicrobial or anticancer properties due to the presence of the chloro and propyl groups .

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